molecular formula C12H19NO B13252867 2-Methoxy-N-(pentan-2-YL)aniline

2-Methoxy-N-(pentan-2-YL)aniline

Cat. No.: B13252867
M. Wt: 193.28 g/mol
InChI Key: JKLFJKPIJJTQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C12H19NO It is a derivative of aniline, where the amino group is substituted with a methoxy group and a pentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(pentan-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with a suitable alkylating agent such as 2-bromopentane. The reaction typically occurs in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(pentan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagent used.

Scientific Research Applications

2-Methoxy-N-(pentan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets. The methoxy and pentan-2-yl groups influence the compound’s binding affinity and selectivity towards these targets. The compound can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(2-methylpentan-2-yl)aniline
  • 4-Methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline
  • 2-Methoxy-N-(1-methylcyclohexyl)pyridin-3-amine

Uniqueness

2-Methoxy-N-(pentan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and applications in various fields .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-methoxy-N-pentan-2-ylaniline

InChI

InChI=1S/C12H19NO/c1-4-7-10(2)13-11-8-5-6-9-12(11)14-3/h5-6,8-10,13H,4,7H2,1-3H3

InChI Key

JKLFJKPIJJTQEE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC=CC=C1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.